molecular formula C22H20O2 B145235 (S)-(-)-Trityl glycidyl ether CAS No. 129940-50-7

(S)-(-)-Trityl glycidyl ether

Cat. No. B145235
M. Wt: 316.4 g/mol
InChI Key: XFSXUCMYFWZRAF-NRFANRHFSA-N
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Description

“(S)-(-)-Trityl glycidyl ether” is a chemical compound used in various industries such as pharmaceuticals, agrochemicals, and materials science . It is used to prepare N-(p-alkoxy)benzoyl-2-methylindole-4-acetic acid analogs, which are potent prostaglandin D2 (PGD2) receptor antagonists . It can also be used as a starting material in the multi-step synthesis of (-)-actisonitrile .


Synthesis Analysis

“(S)-(-)-Trityl glycidyl ether” is used as a starting material in the multi-step synthesis of (-)-actisonitrile . It may also be used to prepare N-(p-alkoxy)benzoyl-2-methylindole-4-acetic acid analogs .


Molecular Structure Analysis

The molecular formula of “(S)-(-)-Trityl glycidyl ether” is C22H20O2 . It has a molecular weight of 316.4 g/mol . The IUPAC name is (2S)-2-(trityloxymethyl)oxirane .


Chemical Reactions Analysis

As a versatile organic compound, “(S)-(-)-Trityl glycidyl ether” is an important intermediate for the synthesis of other compounds .


Physical And Chemical Properties Analysis

“(S)-(-)-Trityl glycidyl ether” is a solid substance . It has a melting point of 99-102 °C . The optical activity is [α]20/D -10.5°, c = 1 in chloroform .

Scientific Research Applications

  • Synthesis of Linear Polymers and Copolymers : Glycidyl ethers, like (S)-(-)-Trityl glycidyl ether, are key in synthesizing linear polymers and copolymers with controlled properties. For instance, Urata and Takaishi (1994) describe how alkyl glycidyl ethers serve as building blocks for synthesizing surfactants and pharmaceuticals containing glyceryl ether skeletons, demonstrating their versatility in polymer chemistry Urata & Takaishi, 1994.

  • Production of Functionalized Polymers : Glycidyl ether derivatives are crucial in the production of functionalized polymers. Zhang and Wang (2015) highlight the potential of 1-ethoxyethyl glycidyl ether in constructing polymers with complex architectures, including block, graft, and hyperbranched copolymers, indicating the scope for complex polymer designs using glycidyl ether derivatives Zhang & Wang, 2015.

  • Drug Delivery Systems : Glycidyl ethers like (S)-(-)-Trityl glycidyl ether can be used to create drug carriers, especially in cancer therapy. Zhang et al. (2014) discuss the use of crosslinked poly(ethylene glycol) hydrogels with degradable phosphamide linkers, derived from glycidyl ethers, as potential biomaterials for drug delivery Zhang et al., 2014.

  • Optical and Electrochemical Applications : Glycidyl ethers are also relevant in optical and electrochemical applications. Mishurov et al. (2016) synthesized glycidyl ethers of quercetin and explored their solvatochromic effects and quadratic polarizability, demonstrating their potential in creating new polymeric NLO (Non-Linear Optical) materials Mishurov, Voronkin, & Roshal, 2016.

  • Biomedical Applications : Histamine-functionalized poly(allyl glycidyl ether) triblock copolymers, related to (S)-(-)-Trityl glycidyl ether, have been developed for biomedical applications. Lundberg et al. (2013) describe these as pH-responsive hydrogels suitable for various medical and biomedical applications Lundberg et al., 2013.

Safety And Hazards

“(S)-(-)-Trityl glycidyl ether” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . In case of inhalation, move the victim into fresh air . If it contacts the skin, take off contaminated clothing immediately and wash off with soap and plenty of water . In case of contact with eyes, rinse with pure water for at least 15 minutes .

properties

IUPAC Name

(2S)-2-(trityloxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O2/c1-4-10-18(11-5-1)22(24-17-21-16-23-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSXUCMYFWZRAF-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428235
Record name (S)-(-)-Trityl glycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-Trityl glycidyl ether

CAS RN

129940-50-7
Record name (2S)-2-[(Triphenylmethoxy)methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129940-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(-)-Trityl glycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
J Park, A Kim, BS Kim - Nature Communications, 2023 - nature.com
Despite recent advancements in mechanochemical polymerization, understanding the unique mechanochemical reactivity during the ball milling polymerization process still requires …
Number of citations: 8 www.nature.com
N Valiaeva, MN Prichard, RM Buller, JR Beadle… - Antiviral research, 2009 - Elsevier
… It was synthesized from 2,6-diaminopurine activated by sodium hydride and S-trityl glycidyl ether. Yield 75%. H NMR (CDCl 3 ): δ 7.35–7.50 (m, 7H), 7.15–7.35 (m, 9H), 5.83 (br.s, 2H), …
Number of citations: 39 www.sciencedirect.com
JR Beadle - Current Protocols in Nucleic Acid Chemistry, 2007 - Wiley Online Library
Cidofovir [(S)‐1‐(3‐hydroxy‐2‐phosphonomethoxypropyl)cytosine] and (S)‐HPMPA [(S)‐9‐(3‐hydroxy‐2‐phosphonomethoxypropyl)adenine] are potent nucleoside phosphonate …
K Suenaga, H Hoshino, T Yoshii, K Mori, H Sone… - Tetrahedron, 2006 - Elsevier
The enantioselective synthesis of aurisides A and B, macrolide glycosides of marine origin, was achieved by a convergent approach. The C1–C9 segment 4 was prepared from (R)-…
Number of citations: 27 www.sciencedirect.com
N Valiaeva, JR Beadle, KA Aldern, J Trahan… - Antiviral research, 2006 - Elsevier
Alkoxyalkyl esters of cidofovir, an acyclic nucleoside phosphonate, have been shown to have antiviral activities several orders of magnitude greater than unmodified cidofovir against …
Number of citations: 61 www.sciencedirect.com
JR Beadle, WB Wan, SL Ciesla, KA Keith… - Journal of Medicinal …, 2006 - ACS Publications
9-(S)-(3-Hydroxy-2-phosphonomethoxypropyl)adenine [(S)-HPMPA] was one of the first acyclic nucleoside phosphonates described and has been reported to have good antiviral …
Number of citations: 94 pubs.acs.org
Q Wang, J Mu, J Zeng, L Wan, Y Zhong, Q Li… - Nature …, 2023 - nature.com
… 7a, stavudine was readily synthesized from the S-trityl glycidyl ether (26), a commercially available compound, in 7 steps and in 43% overall yield. Initially, the epoxide of 26 was …
Number of citations: 11 www.nature.com
DL Wyles, KA Kaihara, BE Korba… - Antimicrobial agents …, 2009 - Am Soc Microbiol
The octadecyloxyethyl (ODE) and hexadecyloxypropyl (HDP) esters of (S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine (HPMPA) are potent inhibitors of orthopoxvirus, …
Number of citations: 45 journals.asm.org
B Wang, B Cao, ZC Bei, L Xu, D Zhang, L Zhao… - European Journal of …, 2023 - Elsevier
The double-stranded DNA (dsDNA) viruses represented by adenovirus and monkeypox virus, have attracted widespread attention due to their high infectivity. In 2022, the global …
Number of citations: 0 www.sciencedirect.com
WC Magee, N Valiaeva, JR Beadle… - Antimicrobial agents …, 2011 - Am Soc Microbiol
(S)-1-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (HPMPC [cidofovir]) and (S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine (HPMPA) are potent inhibitors of a variety of …
Number of citations: 13 journals.asm.org

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